molecular formula C19H22N2O2S B5764559 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

Cat. No. B5764559
M. Wt: 342.5 g/mol
InChI Key: ZCAUUNCMWIIENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH is a thioamide derivative that possesses unique properties that make it an attractive candidate for use in a range of research applications. In

Mechanism of Action

The mechanism of action of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. By inhibiting CAIX, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been shown to have neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive to synthesize, making it accessible to researchers. Additionally, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to be stable under a range of conditions, making it a reliable compound for use in experiments. However, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of research is the development of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide derivatives with improved solubility and stability. Another area of research is the investigation of the potential use of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves the reaction of 2,4-dimethylaniline with carbon disulfide in the presence of sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 4-isopropoxybenzoyl chloride to produce N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. The synthesis method of N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been optimized to produce high yields of the compound, making it readily available for use in scientific research.

Scientific Research Applications

N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant areas of research has been in the field of cancer treatment. N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[(2,4-dimethylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12(2)23-16-8-6-15(7-9-16)18(22)21-19(24)20-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAUUNCMWIIENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide

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